

# CX-2029: A Technical Guide to a Conditionally Activated Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025



## Harnessing the Tumor Microenvironment to Target CD71

CX-2029, also known as ABBV-2029, is a first-in-class Probody-drug conjugate (PDC) targeting the transferrin receptor 1 (CD71).[1][2][3] This in-depth guide details the discovery, mechanism of action, and clinical development of CX-2029, a therapeutic designed to overcome the challenge of targeting antigens highly expressed on both cancerous and normal tissues.[1][4]

### **The Challenge of Targeting CD71**

CD71, the transferrin receptor 1, is a transmembrane glycoprotein crucial for cellular iron uptake and is highly expressed in a wide array of solid and hematologic malignancies.[2][5][6] Its rapid internalization and recycling to the cell surface make it an attractive target for antibodydrug conjugates (ADCs).[7] However, the ubiquitous expression of CD71 on healthy, rapidly dividing cells has historically rendered it an "undruggable" target for conventional ADCs due to the risk of severe on-target, off-tumor toxicities.[1][6][7]

### The Probody Therapeutic Platform: A Novel Solution

To address this challenge, CX-2029 was developed using the Probody therapeutic platform.[8] Probody therapeutics are conditionally activated ADCs designed to remain inactive in systemic circulation and become activated specifically within the tumor microenvironment (TME).[4][8] This is achieved by incorporating a masking peptide that blocks the antigen-binding site of the



antibody.[9][10] The mask is connected via a protease-cleavable linker, which is designed to be severed by proteases that are dysregulated and highly active in the TME.[1][9]

## CX-2029: Molecular Design and Mechanism of Action

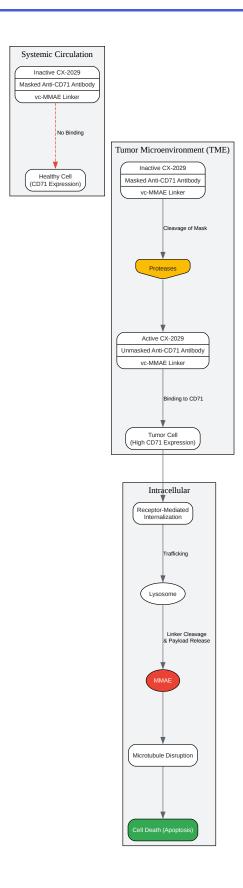
CX-2029 is a humanized monoclonal IgG1 antibody targeting CD71, conjugated to the potent microtubule-inhibiting agent monomethyl auristatin E (MMAE) via a valine-citrulline (vc) protease-cleavable linker.[1][11] The drug-to-antibody ratio (DAR) is approximately 2.[11][12]

The mechanism of action of CX-2029 involves a multi-step process:

- Systemic Inactivity: In circulation, the masking peptide of CX-2029 prevents it from binding to CD71 on healthy cells.[9]
- Tumor Microenvironment Activation: Upon extravasation into the TME, tumor-associated proteases, such as matriptase, cleave the linker, releasing the masking peptide.[9][11]
- Target Binding and Internalization: The now-activated anti-CD71 ADC binds to CD71 on the surface of tumor cells and is internalized via receptor-mediated endocytosis.[1][9]
- Payload Release and Cytotoxicity: Inside the lysosome of the cancer cell, the vc-linker is cleaved, releasing the MMAE payload.[1][9] MMAE then disrupts the microtubule network, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1]

Below is a diagram illustrating the activation and mechanism of action of CX-2029.





Click to download full resolution via product page

CX-2029 Mechanism of Action.



## Preclinical Development In Vitro Studies

In vitro studies demonstrated that the masking of CX-2029 significantly reduces its binding affinity to CD71. Compared to the protease-activated, unmasked form, the masked Probodydrug conjugate showed a greater than 50-fold reduction in binding to CD71-expressing cells. [11][13]

## In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

The anti-tumor activity of CX-2029 was evaluated in a broad range of patient-derived xenograft (PDX) models. Potent tumor growth inhibition, including stasis or regression, was observed in over 80% of the tested PDX models (28 out of 34) at doses of 3 or 6 mg/kg.[11][13] These models represented various cancer indications, including pancreatic, diffuse large B-cell lymphoma (DLBCL), breast, gastric, esophageal, non-small cell lung cancer (NSCLC), and head and neck squamous cell carcinoma (HNSCC).[11]



| Tumor Indication | Dose (mg/kg) | Outcome                             |  |
|------------------|--------------|-------------------------------------|--|
| Pancreatic       | 3 or 6       | Significant Tumor Growth Inhibition |  |
| DLBCL            | 3 or 6       | Significant Tumor Growth Inhibition |  |
| Breast           | 3 or 6       | Significant Tumor Growth Inhibition |  |
| Gastric          | 3 or 6       | Significant Tumor Growth            |  |
| Esophageal       | 3 or 6       | Significant Tumor Growth Inhibition |  |
| NSCLC            | 3 or 6       | Significant Tumor Growth            |  |
| HNSCC            | 3 or 6       | Significant Tumor Growth            |  |

Table 1: Preclinical Efficacy of CX-2029 in PDX Models[11]

## Preclinical Safety and Tolerability in Cynomolgus Monkeys

Toxicology studies in cynomolgus monkeys, whose CD71 is cross-reactive with CX-2029, demonstrated a significantly improved safety profile compared to a conventional anti-CD71 ADC.[1][7] CX-2029 was tolerated at doses up to 6 mg/kg, whereas the unmasked ADC was lethal at 2.0 mg/kg due to neutropenic sepsis.[5] This represents a 10-fold improvement in tolerability.[4][13] Pharmacokinetic analysis in monkeys revealed that CX-2029 remained mostly masked (>80%) in circulation.[4][11]

| Compound Tolerated Dose in Cynomolgus Mo |                                 |
|--|---------------------------------|
| CX-2029 (Probody ADC)                    | Up to 6 mg/kg                   |
| Conventional Anti-CD71 ADC               | 0.6 mg/kg (lethal at 2.0 mg/kg) |



Table 2: Comparative Tolerability in Cynomolgus Monkeys[5][7]

## Clinical Development: The PROCLAIM-CX-2029 Study

The first-in-human, open-label, multicenter Phase 1/2 study, PROCLAIM-CX-2029 (NCT03543813), was designed to evaluate the safety, pharmacokinetics, pharmacodynamics, and anti-tumor activity of CX-2029 in patients with advanced solid tumors.[1][5]

### **Phase 1 Dose-Escalation Study**

The dose-escalation phase of the study enrolled 45 patients with advanced solid tumors who received CX-2029 intravenously every 3 weeks at doses ranging from 0.1 to 5 mg/kg.[1][2]

#### Key Findings:

- Maximum Tolerated Dose (MTD): The MTD was not reached at 4 mg/kg, but dose-limiting toxicities (DLTs) were observed at 5 mg/kg (febrile neutropenia and pancytopenia) and subsequently at 4 mg/kg upon cohort expansion (infusion-related reaction and neutropenia/anemia).[7][14]
- Recommended Phase 2 Dose (RP2D): 3 mg/kg administered every 3 weeks was established as the RP2D.[2][14]
- Safety Profile: The most common treatment-related adverse events were anemia and neutropenia, which are known toxicities associated with the MMAE payload.[2][15]
- Preliminary Efficacy: Encouraging signs of clinical activity were observed, particularly in
  patients with squamous histologies. Confirmed partial responses were reported in patients
  with squamous non-small cell lung cancer (NSCLC) and head and neck squamous cell
  carcinoma (HNSCC).[1][2]



| Dose Level (mg/kg) | Number of Patients | Dose-Limiting Toxicities (DLTs)                        |  |
|--------------------|--------------------|--|--|
| 0.1 - 4            | 39                 | No DLTs in initial escalation                          |  |
| 4 (expansion)      | 6                  | 2 DLTs (infusion-related reaction, neutropenia/anemia) |  |
| 5                  | 4                  | 2 DLTs (febrile neutropenia, pancytopenia)             |  |

Table 3: Dose-Limiting Toxicities in the Phase 1 Study[1][7][14]

### **Phase 2 Expansion Study**

The Phase 2 portion of the study is evaluating CX-2029 monotherapy at the RP2D of 3 mg/kg in specific patient cohorts, including squamous NSCLC, HNSCC, esophageal and gastroesophageal junction cancers, and diffuse large B-cell lymphoma.[2][5]

Preliminary Results (as of October 2021):

- Squamous NSCLC: In 16 efficacy-evaluable patients, the objective response rate (ORR) was trending towards the target of 20%. The disease control rate (DCR) was 87.5%.[16]
- HNSCC: In 25 efficacy-evaluable patients, there was one confirmed partial response (ORR 4.0%) and a DCR of 56.0%.[16]
- Safety: No new safety signals were observed. The most common treatment-related adverse events were anemia (78.8%) and infusion-related reactions (69.2%).[16]

| Tumor Type     | Efficacy-Evaluable<br>Patients | Objective<br>Response Rate<br>(ORR) | Disease Control<br>Rate (DCR) |
|----------------|--------------------------------|-------------------------------------|-------------------------------|
| Squamous NSCLC | 16                             | Trending towards 20%                | 87.5%                         |
| HNSCC          | 25                             | 4.0%                                | 56.0%                         |



Table 4: Preliminary Efficacy from the Phase 2 Expansion Study[16]

## **Experimental Protocols**Preclinical In Vivo Efficacy Studies

- Animal Models: Patient-derived xenograft (PDX) mouse models were utilized, representing a variety of human tumor types.[11]
- Treatment: Animals with established tumors were randomized and treated with either vehicle control or CX-2029 at doses of 3 or 6 mg/kg.[11]
- Administration: CX-2029 was administered on days 0 and 7.[11]
- Endpoint: Tumor volume was measured over time to assess tumor growth inhibition.[11]

### **Preclinical Toxicology Studies**

- Animal Model: Cynomolgus monkeys were used due to the cross-reactivity of CX-2029 with their CD71.[1][7]
- Dosing: Ascending doses of CX-2029 were administered intravenously.[17]
- Monitoring: Animals were monitored for clinical signs of toxicity, and blood samples were collected for pharmacokinetic and hematologic analysis.[11][17]

### Phase 1 Clinical Trial (PROCLAIM-CX-2029)

- Study Design: An open-label, multicenter, 3+3 dose-escalation design was employed.[1]
- Patient Population: Adult patients with metastatic or locally advanced unresectable solid tumors with no approved life-prolonging treatment options were enrolled.[1][7]
- Treatment: CX-2029 was administered as an intravenous infusion every 3 weeks.[1]
- Primary Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[1]



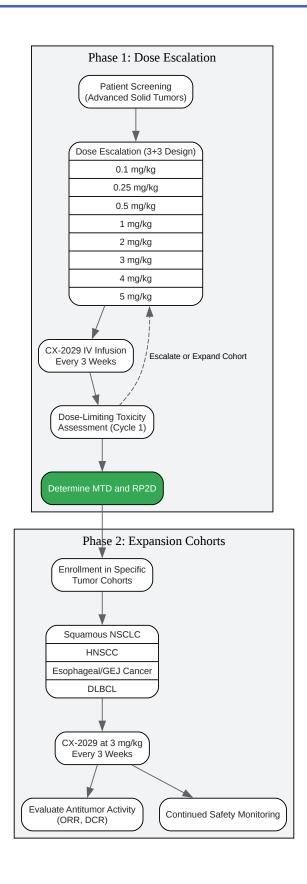




 Assessments: Safety, pharmacokinetics, pharmacodynamics, and anti-tumor activity (per RECIST v1.1) were evaluated.[5]

Below is a diagram of the clinical trial workflow.





Click to download full resolution via product page

PROCLAIM-CX-2029 Clinical Trial Workflow.



### Conclusion

The discovery and development of CX-2029 represent a significant advancement in the field of antibody-drug conjugates. By leveraging the Probody therapeutic platform, CX-2029 has demonstrated the potential to create a therapeutic window for targeting CD71, a previously intractable yet highly attractive cancer antigen.[1][7] Preclinical studies established a strong rationale for its clinical investigation, demonstrating potent anti-tumor activity and a favorable safety profile compared to a conventional ADC.[4][11] The ongoing Phase 1/2 clinical trial has established a recommended Phase 2 dose and has shown encouraging preliminary signs of efficacy, particularly in patients with squamous NSCLC and HNSCC.[2] Further clinical development is underway to fully elucidate the therapeutic potential of CX-2029 in various malignancies.[2]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cytomx.com [cytomx.com]
- 2. CytomX Therapeutics Announces Publication of First-in-Human Data for CX-2029 in Clinical Cancer Research | CytomX Therapeutics, Inc. [cytomx.gcs-web.com]
- 3. CytomX Therapeutics Announces FDA Clearance of Investigational New Drug Application for CX-2029, a CD71-Directed Probody Therapeutic | CytomX Therapeutics, Inc. [cytomx.gcs-web.com]
- 4. Nonclinical Efficacy and Safety of CX-2029, an Anti-CD71 Probody-Drug Conjugate -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cytomx.com [cytomx.com]
- 6. CytomX Achieves Development Milestone In Strategic Oncology Collaboration With AbbVie For CD71-Targeting Probody Drug Conjugate [clinicalleader.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Unmasking New Promises: Expanding the Antigen Landscape For Antibody–Drug Conjugates PMC [pmc.ncbi.nlm.nih.gov]







- 9. Facebook [cancer.gov]
- 10. cytomx.com [cytomx.com]
- 11. Nonclinical Efficacy and Safety of CX-2029, an Anti-CD71 Probody—Drug Conjugate -PMC [pmc.ncbi.nlm.nih.gov]
- 12. cytomx.com [cytomx.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ascopubs.org [ascopubs.org]
- 16. CytomX Therapeutics Announces Preliminary Results for Ongoing Phase 2 Expansion Study of CX-2029, a First-in-Class Antibody-Drug Conjugate Candidate Targeting the Transferrin Receptor, CD71 | CytomX Therapeutics, Inc. [ir.cytomx.com]
- 17. cytomx.com [cytomx.com]
- To cite this document: BenchChem. [CX-2029: A Technical Guide to a Conditionally Activated Antibody-Drug Conjugate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605798#discovery-and-development-of-cx-2029]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com